molecular formula C14H26N2O3 B2500809 Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2260917-54-0

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No. B2500809
CAS RN: 2260917-54-0
M. Wt: 270.373
InChI Key: WGMBNLDUBIKMSC-YEORSEQZSA-N
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Description

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of tert-butyl groups, spirocyclic frameworks, and functionalities that allow for further chemical modifications.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps that can be adapted to synthesize tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves scalable routes that provide a convenient entry point to novel compounds, suggesting that similar methodologies could be applied to the synthesis of the compound . Additionally, the synthesis of constrained peptidomimetics from pyroglutamic acid demonstrates the use of Michael addition and hydrogenolysis to create a fused ring system, which could be relevant for forming the spirocyclic backbone of the target compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their three-dimensional conformation, which can significantly influence their biological activity. The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation, which is a common feature in spirocyclic compounds . This information can be extrapolated to predict the possible conformations of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their functional groups. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal indicates that spirocyclic compounds with active methylene groups can participate in condensation reactions to yield isomeric products . This suggests that tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate could also undergo similar reactions, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that the compounds crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . These findings can provide insights into the potential physical properties, such as solubility and crystallinity, of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate. Chemical properties, such as reactivity and stability, can also be inferred from the functional groups present in the molecule and their known reactivity patterns.

Scientific Research Applications

Tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) has been described as a new reagent for the preparation of N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. This process occurs without racemization, making Boc-OASUD a superior alternative to di-tert-butyl dicarbonate due to its solid state and better stability (Rao et al., 2017).

Synthesis Routes

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, have been developed. This compound is valuable for further selective derivation on the azetidine and cyclobutane rings, offering a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Polymer Stabilizers

A new concept of synergistic mechanism between phenolic and thiopropionate type antioxidants has been introduced. The compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumitomo's new antioxidant: Sumilizer GA-80) demonstrated a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants (Yachigo et al., 1992).

Safety Evaluation for Food Contact Materials

The substance 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2, 4,8,10-tetraoxaspiro[5,5]undecane (CAS No 90498-90-1) was evaluated for safety in food contact materials. It was concluded that its use as a stabilizer in polyolefins for contact with all kinds of foodstuffs is not of safety concern for consumers if the sum of the migration of the substance and its oxidation product does not exceed 0.05 mg/kg food (Flavourings, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMBNLDUBIKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

CAS RN

2260917-54-0
Record name rac-tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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